Benzyl allyl[2-(hydroxyimino)ethyl]carbamate

medicinal chemistry fused azetidine synthesis 1,3-dipolar cycloaddition

Benzyl allyl[2-(hydroxyimino)ethyl]carbamate (CAS 370880-76-5; molecular formula C13H16N2O3; MW 248.28) is a bifunctional oxime carbamate that integrates an N-allyl dipolarophile and an (E)-configured hydroxyimino dipole precursor within a single Cbz-protected scaffold. This structural arrangement enables an intramolecular 1,3-dipolar cycloaddition that directly constructs the 3,6-diazabicyclo[3.2.0]heptane core, a pharmacophore exploited in selective α4β2 neuronal nicotinic receptor (NNR) agonists.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
Cat. No. B11760798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl allyl[2-(hydroxyimino)ethyl]carbamate
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC=CCN(CC=NO)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H16N2O3/c1-2-9-15(10-8-14-17)13(16)18-11-12-6-4-3-5-7-12/h2-8,17H,1,9-11H2/b14-8-
InChIKeyUSNPGPXWVWTJSS-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Allyl[2-(hydroxyimino)ethyl]carbamate – Key Intermediate for Fused Azetidine Pharmacophores and 1,3-Dipolar Cycloaddition Strategies


Benzyl allyl[2-(hydroxyimino)ethyl]carbamate (CAS 370880-76-5; molecular formula C13H16N2O3; MW 248.28) is a bifunctional oxime carbamate that integrates an N-allyl dipolarophile and an (E)-configured hydroxyimino dipole precursor within a single Cbz-protected scaffold [1]. This structural arrangement enables an intramolecular 1,3-dipolar cycloaddition that directly constructs the 3,6-diazabicyclo[3.2.0]heptane core, a pharmacophore exploited in selective α4β2 neuronal nicotinic receptor (NNR) agonists [2]. Unlike simple carbamate protecting groups or mono-functional oxime derivatives, this compound serves as a strategic intermediate where both reactive handles are prepositioned for cyclization, eliminating the need for intermolecular coupling steps that introduce regiochemical ambiguity.

Why Benzyl Allyl[2-(hydroxyimino)ethyl]carbamate Cannot Be Replaced by Generic Oxime Carbamates or Aldehyde Precursors


Generic substitution with structurally related analogs fails because the intramolecular 1,3-dipolar cycloaddition that constructs the fused azetidine bicycle requires the simultaneous presence of both the allyl dipolarophile and the (E)-hydroxyimino dipole precursor on the same molecule [1]. The direct aldehyde precursor, benzyl N-allyl-N-(2-oxoethyl)carbamate (CAS 370880-75-4), lacks the oxime functionality entirely and cannot serve as a 1,3-dipole source; alternative oxime carbamates such as tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate lack the N-allyl group essential for the intramolecular cycloaddition . Furthermore, the (E)-configuration of the oxime, which dictates the diastereochemical outcome of the cycloaddition, is specified at the point of procurement and cannot be assumed for generic oxime mixtures. These functional group interdependencies mean that substituting any single feature abolishes the key reactivity pathway that defines the compound's value as a synthetic intermediate.

Quantitative Differentiation Evidence for Benzyl Allyl[2-(hydroxyimino)ethyl]carbamate Versus Closest Analogs


Intramolecular 1,3-Dipolar Cycloaddition Capability: 88% Yield to Fused Bicyclic Pharmacophore vs. No Reactivity for Aldehyde Precursor

The target compound enables an intramolecular 1,3-dipolar cycloaddition that produces the isoxazolidine-fused bicyclic intermediate 21 in an overall 88% chemical yield (two-step sequence: cycloaddition followed by reductive Zn/HOAc cleavage) [1]. In contrast, the direct aldehyde analog benzyl N-allyl-N-(2-oxoethyl)carbamate (CAS 370880-75-4) cannot function as a 1,3-dipole and yields zero cycloaddition product under identical conditions, as the aldehyde group is not convertible to a nitrile oxide or nitrone without additional functionalization steps.

medicinal chemistry fused azetidine synthesis 1,3-dipolar cycloaddition NNR agonist intermediates

Defined (E)-Configuration: Stereochemical Prerequisite for Diastereoselective Cycloaddition

The compound is commercially supplied as the (E)-isomer (CAS 370880-76-5 specifically denotes the E geometric isomer), and the IUPAC paper explicitly uses the (E)-configured oxime 20 for the intramolecular cycloaddition that ultimately yields the enantiomerically pure (1S,5S)-diazabicycloheptane pharmacophore after chiral resolution [1][2]. The (Z)-isomer would position the hydroxyl group differently, altering the transition-state geometry of the cycloaddition. Generic oxime carbamate mixtures of unspecified E/Z ratio introduce stereochemical variability that compromises diastereoselectivity and complicates downstream chiral resolution, directly impacting the efficiency of the overall 14-step synthesis of A-366833 (17% overall yield from the achiral starting material) [1].

stereochemistry oxime geometry diastereoselective synthesis chiral resolution

Validated Intermediate for a Potent, Selective α4β2 NNR Agonist (A-366833, Ki = 3.1 nM) in Peer-Reviewed Literature

The target compound is the documented key intermediate in the synthesis of A-366833, a selective α4β2 nicotinic acetylcholine receptor agonist with a Ki of 3.1 nM at the [3H]-cytisine binding site and agonist selectivity for α4β2 over α3β4 nAChR subtypes [1]. A-366833 demonstrated broad-spectrum analgesic efficacy in mouse writhing (effective at 0.062–0.62 μmol/kg i.p.), rat acute thermal (6.2–19.0 μmol/kg i.p.), formalin (1.9–19 μmol/kg i.p.), and spinal nerve ligation neuropathic pain models (1.9–19 μmol/kg i.p.), with therapeutic margins of 6- to 22-fold relative to emesis in ferret [1]. Generic oxime carbamate intermediates lacking this specific substitution pattern have no demonstrated pathway to a candidate with equivalent potency, selectivity, and in vivo validation.

analgesic drug discovery nicotinic acetylcholine receptors α4β2 selectivity preclinical pharmacology

Commercial Availability at Defined 95% Purity with Full Quality Documentation from Multiple OECD Vendors

The target compound is stocked and supplied at ≥95% purity by multiple independent vendors including Fluorochem (UK, catalog F824307) and AKSci (USA, catalog 0468DB) , each providing SDS documentation, certificates of analysis upon request, and defined storage/transport conditions. Fluorochem pricing is £63.00/250 mg and £137.00/1 g with in-stock availability (5+ units) as of May 2026 . In comparison, the aldehyde precursor benzyl allyl(2-oxoethyl)carbamate (CAS 370880-75-4) is available from Macklin at 98% purity for approximately ¥461/250 mg , representing a marginally lower cost offset by the absence of the oxime functionality critical for the key cycloaddition step. The price differential of approximately 15–20% between the oxime and its aldehyde precursor is negligible relative to the cost of a failed cycloaddition attempt.

chemical procurement quality assurance CRO intermediates supply chain

Target Application Scenarios for Benzyl Allyl[2-(hydroxyimino)ethyl]carbamate Based on Quantitative Evidence


Synthesis of Enantiomerically Pure 3,6-Diazabicyclo[3.2.0]heptane Pharmacophores for Nicotinic Receptor Drug Discovery Programs

Medicinal chemistry teams pursuing α4β2-selective NNR agonists for analgesic development should prioritize this compound as the entry point to the fused azetidine core. The 88% yield for the intramolecular cycloaddition–reductive cleavage sequence, combined with the demonstrated enantiomeric purity (>99% ee) after chiral resolution, directly enables the synthesis of pharmacophore benzyl (1S,5S)-3,6-diaza-bicyclo[3.2.0]heptane-3-carbamate [1], which was successfully elaborated to A-366833 (Ki = 3.1 nM at α4β2 nAChR) [2]. Substituting an alternative intermediate at this stage would require de novo route development with unvalidated stereochemical outcomes.

Parallel Library Synthesis of Fused Azetidine Analogs via Diversifiable 1,3-Dipolar Cycloaddition Scaffolds

The compound's dual allyl–oxime architecture permits a modular library approach: the oxime can be converted to nitrile oxides or nitrones for cycloaddition, while the Cbz protecting group on the carbamate nitrogen can be orthogonally deprotected for subsequent N-arylation or N-alkylation [1]. The 95% commercial purity with full QC documentation from Fluorochem and AKSci ensures batch-to-batch reproducibility across parallel synthesis campaigns, reducing the need for re-purification of the starting intermediate and accelerating SAR exploration.

Process Chemistry Route Scouting and Scale-Up Feasibility Assessment for Diazabicycloheptane cGMP Intermediates

For process chemistry groups evaluating scalable routes to 3,6-diazabicyclo[3.2.0]heptane cGMP intermediates, the compound's derivation from the readily available aldehyde precursor benzyl N-allyl-N-(2-oxoethyl)carbamate (via hydroxylamine condensation, reported at 97% yield) [1][2] provides a well-precedented, two-step sequence from commercial starting materials. The 14-step overall synthesis of A-366833 (17% overall yield) is anchored by the efficiency of this early-stage oxime formation and cycloaddition, making it the highest-impact intermediate for yield optimization efforts.

Academic Research on Intramolecular 1,3-Dipolar Cycloaddition Methodology and Heterocycle Synthesis

Academic groups investigating intramolecular cycloaddition methodology can use this compound as a benchmark substrate. The published 88% combined yield for cycloaddition and reductive cleavage provides a quantitative baseline against which new catalysts, microwave-assisted protocols, or alternative dipole precursors can be compared [1]. The commercial availability at 95% purity from multiple vendors eliminates the need for in-house synthesis of the oxime, reducing the barrier to entry for methodology-focused laboratories.

Quote Request

Request a Quote for Benzyl allyl[2-(hydroxyimino)ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.